2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide
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Description
2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
BenchChem offers high-quality 2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
- Antimicrobial Activity: Derivatives of rhodanine-3-acetic acid, closely related to the queried compound, have shown significant antimicrobial activity against a variety of bacterial and mycobacterial strains. For instance, certain derivatives have been highly active against Mycobacterium tuberculosis and non-tuberculous mycobacteria, demonstrating potential as antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
- Antifungal Activity: Similarly, compounds synthesized from related thiazolidinone frameworks have exhibited notable antifungal properties. This underscores the potential utility of thiazolidinone derivatives in addressing fungal infections (Siddiqui, Dwivedi, Shukla, & Singh, 2006).
Anticancer Applications
- Anticancer Activity: Studies on thiazolidinone compounds containing benzothiazole moieties have demonstrated anticancer activity, suggesting the potential for these derivatives in cancer treatment. Some compounds have shown effectiveness against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines, indicating their broad-spectrum antitumor potential (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Other Biological Activities
- Antiproliferative Activities: Arylidene-hydrazinyl-thiazole derivatives have been synthesized and evaluated for their cytotoxicity on carcinoma cell lines, with some showing significant antiproliferative activity. This highlights the potential of such compounds in developing new anticancer therapies (Grozav, Gaina, Pileczki, Crișan, Silaghi-Dumitrescu, Therrien, Zaharia, & Berindan‐Neagoe, 2014).
properties
IUPAC Name |
2-[(2Z)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-10(2)18-14(21)8-13-15(22)19-16(24-13)20-17-9-11-4-6-12(23-3)7-5-11/h4-7,9-10,13H,8H2,1-3H3,(H,18,21)(H,19,20,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYYGQXLVNYRT-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1C(=O)NC(=NN=CC2=CC=C(C=C2)OC)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)CC1C(=O)N/C(=N/N=C/C2=CC=C(C=C2)OC)/S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24824219 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{(2Z)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-(propan-2-yl)acetamide |
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